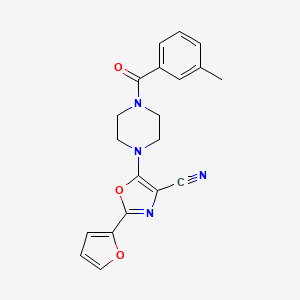

2-(Furan-2-yl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

説明

特性

IUPAC Name |

2-(furan-2-yl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-14-4-2-5-15(12-14)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-26-17/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGCREMVLVMNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(Furan-2-yl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₂₈H₂₆N₄O₄

- IUPAC Name : 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

- CAS Number : 946308-73-2

The structure features a furan ring, a piperazine moiety, and an oxazole core, which are known to influence its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes that are crucial in cancer cell proliferation and inflammation pathways.

- Receptor Modulation : The compound may bind to receptors involved in neurotransmission, potentially affecting mood and anxiety disorders.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties, making it a candidate for further development in treating infections.

Antitumor Activity

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.4 | Apoptosis induction via caspase activation |

| MCF7 (Breast) | 22.7 | Inhibition of cell cycle progression |

| A549 (Lung) | 18.9 | ROS generation leading to cell death |

These results indicate a promising antitumor profile, warranting further investigation into its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antitumor Efficacy : A study published in MDPI assessed the compound's effects on human cancer cells, demonstrating its ability to induce apoptosis through mitochondrial pathways (source not provided).

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function, indicating its therapeutic potential in inflammatory conditions.

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics, suggesting its role as a lead compound for developing new antimicrobial agents.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxazole Ring

Aryl Substituents

- 2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 946244-83-3): Replaces furan-2-yl with 2-fluorophenyl.

5-(1H-Indol-3-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile (Compound 3q from ):

Heterocyclic Substituents

Modifications to the Piperazine Moiety

Benzoyl vs. Furan-carbonyl Groups

- 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile (CAS 946308-45-8): Replaces 3-methylbenzoyl with furan-2-carbonyl on piperazine.

Piperazine vs. Alternative Linkers

- 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): Uses a pyrazole core with an oxadiazole-thio linker instead of piperazine. Key Feature: The thioether and oxadiazole groups may confer distinct electronic properties, influencing solubility and target affinity .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。